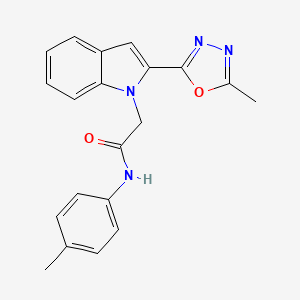

2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide

Beschreibung

2-(2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide is a heterocyclic compound featuring an indole core substituted with a 5-methyl-1,3,4-oxadiazole ring at the 2-position. The compound’s structural complexity and functional groups (oxadiazole, indole, and acetamide) suggest applications in medicinal chemistry, particularly in anticancer and enzyme inhibition studies .

Eigenschaften

IUPAC Name |

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-13-7-9-16(10-8-13)21-19(25)12-24-17-6-4-3-5-15(17)11-18(24)20-23-22-14(2)26-20/h3-11H,12H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHSEEQCCQJPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide represents a novel hybrid molecule combining the pharmacophoric features of oxadiazoles and indoles , both of which have been extensively studied for their diverse biological activities. This article aims to provide a detailed examination of the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name: 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide

- Molecular Formula: C16H18N4O2

- Molecular Weight: 298.34 g/mol

Anticancer Activity

Research has shown that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds often act by targeting key enzymes involved in cancer progression, such as:

- Telomerase

- Histone Deacetylases (HDAC)

- Thymidylate Synthase

A review highlighted that oxadiazole hybrids can inhibit these enzymes effectively, leading to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines .

Antimicrobial Activity

Compounds containing the oxadiazole moiety have demonstrated antimicrobial properties against a range of pathogens. For instance, certain oxadiazole-indole hybrids have shown promising results against bacterial strains such as Staphylococcus aureus and Salmonella typhi, comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory and Analgesic Effects

Studies indicate that oxadiazole derivatives can also exhibit anti-inflammatory activities. The inhibition of inflammatory mediators through various pathways suggests potential therapeutic applications in managing inflammatory diseases .

Study 1: Anticancer Potential

In a study assessing the anticancer potential of oxadiazole derivatives, a compound structurally similar to 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide was evaluated for its ability to inhibit tumor growth in vitro. Results indicated significant cytotoxicity against breast cancer cells (MCF7), with IC50 values indicating strong potency .

Study 2: Antimicrobial Efficacy

A series of synthesized compounds based on the oxadiazole framework were tested for their antibacterial activity. The results showed that several compounds exhibited significant activity against multidrug-resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. For example:

- Enzyme Inhibition : The oxadiazole moiety is known to interact with enzymes critical for cancer cell survival.

- Cell Cycle Arrest : Some derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain compounds have been shown to increase ROS levels in cells, which can trigger apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Substituent Position : The 5-methyl group on the oxadiazole in the target compound likely improves metabolic stability compared to unsubstituted oxadiazoles .

- Hybrid Systems: Compounds like 4c () integrate phthalazinone, enhancing planar stacking but reducing flexibility compared to the indole-oxadiazole core .

Key Insights :

- Anticancer Potential: The target compound’s indole-oxadiazole scaffold aligns with cytotoxic agents like Compound 154 (), where electron-withdrawing groups (e.g., Cl) improve activity. The absence of halogens in the target compound may reduce potency but mitigate toxicity .

- Enzyme Inhibition : Analogues with sulfur-containing groups (e.g., thioacetamide in ) show moderate enzyme inhibition, suggesting the target compound’s acetamide group may interact similarly with catalytic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.